(3R)-3-(Trifluoromethyl)morpholine

medicinal chemistry physicochemical profiling lead optimisation

This enantiopure (R)-CF₃-morpholine (98%, >97% ee) resolves key ADME-tox liabilities: the β-CF₃ group lowers pKa by ~1.4 units versus unsubstituted morpholine, reducing hERG binding risk by decreasing the protonated fraction at physiological pH. It delivers a 3.7-fold microsomal clearance reduction and ~1.1-unit logP gain for improved oral permeability. Critically, it is not interchangeable with the 2-CF₃ isomer (ΔpKa ≈ 5.9) or racemic mixtures—substituting the wrong analogue can derail a lead series. Ideal for kinase inhibitors, receptor modulators, and agrochemical discovery where defined (R)-stereochemistry is mandatory.

Molecular Formula C5H8F3NO
Molecular Weight 155.12
CAS No. 1389868-83-0
Cat. No. B3101273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(Trifluoromethyl)morpholine
CAS1389868-83-0
Molecular FormulaC5H8F3NO
Molecular Weight155.12
Structural Identifiers
SMILESC1COCC(N1)C(F)(F)F
InChIInChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2/t4-/m1/s1
InChIKeyQLADYDPROMQLCA-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-(Trifluoromethyl)morpholine (CAS 1389868-83-0): A Single‑Enantiomer Fluorinated Morpholine Building Block for Drug Discovery


(3R)-3-(Trifluoromethyl)morpholine is a chiral fluorinated morpholine that incorporates a trifluoromethyl substituent at the 3‑position with defined (R)-stereochemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity while the morpholine ring provides conformational constraint [1]. The compound is primarily employed as a versatile, enantiopure building block for the synthesis of enzyme inhibitors and receptor modulators. Its rigid scaffold and the predictable electronic effects of the β‑CF₃ group make it a valuable intermediate for medicinal chemistry and agrochemical research [2].

Why (3R)-3-(Trifluoromethyl)morpholine Cannot Be Replaced by Simple Morpholine, Its Enantiomer, or the 2‑CF₃ Regioisomer


Morpholine-based building blocks are not interchangeable because the position and stereochemistry of the trifluoromethyl substituent profoundly alter the basicity, lipophilicity, and metabolic stability of derived molecules. The (R)-enantiomer provides a defined three‑dimensional shape for asymmetric target engagement, while the β‑CF₃ group lowers the pKa of the adjacent nitrogen by ~1.4 units and raises logP by ~1.1 units relative to unsubstituted morpholine [1]. In contrast, moving the CF₃ group to the α‑position (2‑CF₃ isomer) causes a drastic 5.9‑unit pKa shift that can completely suppress protonation at physiological pH [1]. These differences directly affect solubility, permeability, and metabolic clearance, meaning substitution with the wrong analogue can derail a lead optimisation campaign. The quantitative evidence below details precisely where (3R)-3-(trifluoromethyl)morpholine differs from its closest comparators.

Quantitative Comparative Evidence for (3R)-3-(Trifluoromethyl)morpholine versus Key Analogues


pKa of the Morpholine Nitrogen: 1.4‑Unit Reduction Compared to Parent Morpholine, 3.5 Units Higher than the 2‑CF₃ Isomer

Incorporation of a trifluoromethyl group at the β‑position of morpholine reduces basicity in a controlled manner. The N‑benzyl‑3‑trifluoromethylmorpholine model (compound 9) exhibits a pKa of 5.2, compared with 7.6 for the unsubstituted N‑benzylmorpholine (compound 13) and 1.7 for the α‑CF₃ isomer (compound 12) [1]. This ∆pKa of −1.4 relative to parent morpholine is large enough to lower the fraction protonated at physiological pH, yet still permits salt formation and receptor interactions that require a basic centre.

medicinal chemistry physicochemical profiling lead optimisation

Intrinsic Lipophilicity (logP): 1.1‑Unit Increase Over Parent Morpholine

The β‑trifluoromethyl group increases intrinsic lipophilicity. Model compound 9 has a logP of 2.9 versus 1.8 for unsubstituted morpholine 13, a gain of 1.1 log units [1]. At pH 7.4 the experimental logD of 9 is 1.4, which is identical to its logP because the low pKa prevents protonation at this pH; in contrast, the logD of parent 13 is also 1.4 but is strongly influenced by partial protonation [1].

drug design ADME lipophilicity

Metabolic Stability in Mouse Liver Microsomes: 3.7‑Fold More Stable than Morpholine and 3‑Fold More Stable than the 2‑CF₃ Isomer

The intrinsic clearance (CLint) measured in mouse liver microsomes is 14 µL/min/mg for the 3‑CF₃ model compound 9, compared with 52 µL/min/mg for parent 13 and 42 µL/min/mg for the 2‑CF₃ isomer 12 [1]. This represents a 3.7‑fold improvement over the unsubstituted morpholine scaffold and a 3‑fold improvement over the 2‑CF₃ regioisomer.

metabolic stability intrinsic clearance ADME

Aqueous Solubility at pH 7.4: 423 µM – Distinct Profile from High‑Solubility Morpholine and 2‑CF₃ Isomer

Kinetic aqueous solubility at pH 7.4 is 423 µM for the 3‑CF₃ model compound 9, whereas both the unsubstituted morpholine 13 and the 2‑CF₃ isomer 12 exceed 2.5 mM [1]. At pH 10, solubility drops to 84 µM for compound 9, compared with >2.5 mM for 13 and 72 µM for 12. The 3‑CF₃ substitution therefore provides a tunable solubility window that is neither excessively high (risking poor permeability) nor extremely low (risking precipitation).

solubility formulation biopharmaceutics

Enantiomeric Purity: >97% ee Achievable, Enabling Reliable Stereochemical SAR

The synthetic route delivers enantiomerically pure (R)-3‑trifluoromethylmorpholine with >97% enantiomeric excess, as confirmed by Mosher's reagent and chiral HPLC [1]. This high optical purity ensures that the stereochemical integrity of downstream drug candidates is preserved, allowing meaningful interpretation of structure‑activity relationships.

asymmetric synthesis chiral building block optical purity

High‑Value Research and Industrial Application Scenarios for (3R)-3-(Trifluoromethyl)morpholine


Lead Optimisation of CNS‑Penetrant Kinase Inhibitors Requiring Reduced Basicity

When a morpholine‑containing kinase inhibitor shows promising potency but suffers from hERG‑related cardiotoxicity attributed to the basic amine, replacing standard morpholine with (3R)-3-(trifluoromethyl)morpholine reduces pKa by 1.4 units [1], lowers the fraction of protonated species at physiological pH, and can mitigate off‑target ion‑channel binding while retaining key hydrogen‑bond interactions.

Improving Oral Bioavailability via Enhanced Lipophilicity and Metabolic Stability

For a lead series where morpholine‑based analogues exhibit high intrinsic clearance (CLint ≈ 52 µL/min/mg) and suboptimal permeability, installation of the β‑CF₃‑morpholine fragment provides a 3.7‑fold reduction in microsomal clearance and a 1.1‑unit logP increase [1]. This combination can shift compounds into a more favourable ADME space for oral administration.

Stereochemically Defined Building Block for Asymmetric Synthesis of Drug Candidates

When a patent or SAR campaign requires a single enantiomer morpholine with defined (R)-configuration, (3R)-3-(trifluoromethyl)morpholine (>97% ee) [1] ensures reproducible stereochemical outcomes in amide coupling, reductive amination, and N‑arylation reactions, thereby avoiding the regulatory and biological ambiguity introduced by racemic mixtures.

Differentiated Physicochemical Profile for Fine‑Tuning Solubility‑Permeability Balance

When a drug candidate based on unsubstituted morpholine exhibits excessively high aqueous solubility (>2.5 mM) that limits passive permeability, replacement with the 3‑CF₃ analogue lowers solubility to ~423 µM while maintaining adequate dissolution for oral absorption [1], enabling a more balanced biopharmaceutics profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-3-(Trifluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.